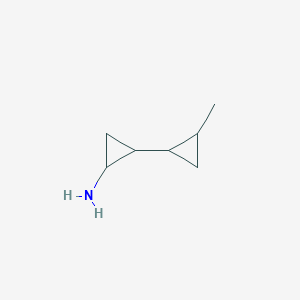

2-(2-Methylcyclopropyl)cyclopropan-1-amine

Description

Significance of Strained Ring Systems in Organic Chemistry

In organic chemistry, the concept of ring strain describes the instability in a molecule that arises when chemical bonds form angles that deviate from their ideal, most stable values. wikipedia.org This strain is a critical factor in determining the stability and reactivity of cyclic molecules. numberanalytics.com Ring strain is primarily a combination of three types of strain: angle strain, torsional strain, and steric (or transannular) strain. numberanalytics.compharmacy180.com

Angle Strain: This occurs when the bond angles within a ring deviate from the optimal 109.5° for sp³-hybridized carbon atoms. pharmacy180.com Small rings like cyclopropane (B1198618) and cyclobutane (B1203170) exhibit significant angle strain because their internal angles are compressed to 60° and 90°, respectively. wikipedia.orglongdom.org

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. In a planar ring system, the hydrogen atoms or other substituents on neighboring carbons can be forced into close proximity, leading to repulsive interactions. pharmacy180.com

Steric Strain (Van der Waals Strain): This is caused by non-bonded atoms being forced into close proximity, leading to repulsion. In medium-sized rings, this is often referred to as transannular strain, where substituents across the ring crowd each other. pharmacy180.com

The inherent energy associated with this strain makes highly strained molecules, such as cyclopropanes, more reactive than their open-chain counterparts. pharmacy180.comontosight.ai This increased potential energy can be harnessed to drive chemical reactions, as the opening of the ring releases the stored strain energy. wikipedia.orgpharmacy180.com This principle is applied in various areas of organic synthesis, including ring-opening polymerizations and the formation of complex molecular architectures. wikipedia.org The unique electronic structure of strained rings, such as the enhanced π-character of C-C bonds in cyclopropane, also contributes to their distinct reactivity. acs.org

| Type of Strain | Description |

|---|---|

| Angle Strain | Destabilization from bond angles deviating from ideal values (e.g., 109.5° for sp³ carbons). numberanalytics.com |

| Torsional Strain | Destabilization from eclipsing interactions between bonds on adjacent atoms. numberanalytics.com |

| Steric Strain | Repulsive forces between non-bonded atoms in close proximity. numberanalytics.com |

Overview of Cyclopropylamine (B47189) Derivatives: Structural Diversity and Research Interest

The cyclopropylamine moiety, which consists of a cyclopropane ring attached to an amino group, is a valuable structural unit in chemistry. longdom.org The combination of the highly strained, rigid three-membered ring and the nucleophilic amine group confers unique chemical and physical properties. longdom.org This has led to significant research interest and diverse applications, particularly in medicinal chemistry and agrochemicals. longdom.org

The structural diversity of cyclopropylamine derivatives is vast, arising from various substitution patterns on both the cyclopropane ring and the amine group. nih.gov Synthetic strategies to create these molecules have evolved from classical methods like the Simmons-Smith reaction to more advanced techniques enabling stereochemical control, such as the Kulinkovich reaction and photocatalytic methods. rsc.org

In medicinal chemistry, the cyclopropyl (B3062369) group is often incorporated into drug candidates to enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects. acs.org The rigid conformation of the cyclopropane ring can lock a molecule into a specific orientation, which can lead to more favorable binding to biological targets like enzymes and receptors. acs.org Cyclopropylamine derivatives are found in molecules being investigated as inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and as agonists for serotonin (B10506) receptors. rsc.orgbeilstein-journals.org

Specific Context: 2-(2-Methylcyclopropyl)cyclopropan-1-amine as a Representative Bis-Cyclopropylamine System

The compound this compound serves as an interesting example of a molecule incorporating two cyclopropane rings, a structure that can be described as a bis-cyclopropyl system. In this molecule, two cyclopropyl rings are directly linked, with one ring bearing a methyl substituent and the other bearing a primary amine group. This arrangement combines the structural features of both a substituted cyclopropane and a cyclopropylamine.

Below is a table summarizing the key chemical data for this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | 2'-methyl-[1,1'-bi(cyclopropan)]-2-amine sigmaaldrich.com |

| CAS Number | 2089277-31-4 sigmaaldrich.com |

| Molecular Formula | C₇H₁₃N |

| InChI Key | OTLOLMBVTOTLKH-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylcyclopropyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-2-5(4)6-3-7(6)8/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLOLMBVTOTLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2CC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Cyclopropylamine Systems

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain in cyclopropanes, estimated to be over 100 kJ mol−1, provides a strong thermodynamic driving force for ring-opening reactions nih.govresearchgate.netsyr.edu. These reactions can be initiated by thermal, photochemical, radical, electrophilic, nucleophilic, or enzymatic means.

Thermal and Photochemical Rearrangements

Thermal rearrangements of cyclopropane derivatives often require high temperatures to overcome the activation barrier for C-C bond cleavage. For instance, the thermal isomerization of vinylcyclopropylidenes to cyclopentadienes and vinylallenes has been studied, indicating that such rearrangements are feasible under thermal conditions nih.gov. While specific studies on 2-(2-methylcyclopropyl)cyclopropan-1-amine are not prevalent, it is expected that high temperatures would lead to complex rearrangements involving the cleavage of one or both cyclopropane rings.

Photochemical reactions provide an alternative pathway for cyclopropane ring rearrangements, often proceeding under milder conditions than thermal methods organic-chemistry.org. A photochemical reaction occurs when a chemical absorbs light energy and is transformed into a different product organic-chemistry.org. The photochemistry of arylcyclopropanes, for example, has been shown to involve the formation of 1,3-diradicals that can rearrange acs.org. In the context of this compound, UV irradiation could potentially lead to the formation of radical intermediates, initiating ring-opening or rearrangement cascades. The specific products would depend on the electronic state (singlet or triplet) and the stability of the resulting radical species. The presence of two cyclopropyl (B3062369) rings could lead to a variety of complex polycyclic or opened-chain products. For example, photochemical rearrangements of 4-cyclopropyl-4-phenylcyclohexenone have been investigated, demonstrating the reactivity of the cyclopropyl group under UV light syr.edu.

| Reaction Type | Conditions | General Outcome | Key Intermediates |

| Thermal Rearrangement | High Temperature | Isomerization, Ring Expansion | Diradicals |

| Photochemical Rearrangement | UV Light | Ring Opening, Rearrangement | Excited States, Radicals |

Radical-Mediated Ring Fragmentation

Free radical reactions are a powerful tool for the ring-opening of cyclopropane derivatives due to their high reactivity and mild reaction conditions nih.govnih.gov. The addition of a radical to a cyclopropane derivative can generate a cyclopropylcarbinyl radical, which can undergo rapid ring-opening kaist.ac.kr. This process is often highly regioselective, with the ring opening to form the most stable radical intermediate.

In the case of this compound, a radical initiator could lead to the formation of a radical at one of the cyclopropyl rings. The subsequent β-scission of the cyclopropane ring would result in a ring-opened radical. The presence of the methyl group on the second cyclopropane ring could influence the regioselectivity of the ring opening by affecting the stability of the resulting radical intermediate. Oxidative radical ring-opening/cyclization of various cyclopropane derivatives has been extensively studied, showcasing the versatility of this approach to generate complex molecular architectures nih.govnih.gov. For instance, radical-mediated ring-opening of alkylidenecyclopropanes has been used to generate homopropargyl radicals acs.org.

| Initiator | Intermediate | Product Type | Reference Example |

| Radical Initiator (e.g., AIBN) | Cyclopropylcarbinyl radical | Ring-opened radical species | Endocyclic cleavage of cyclopropylcarbinyl radicals kaist.ac.kr |

| Oxidizing Agent (e.g., Mn(OAc)₃) | Carbon-centered radical | Ring-opened and cyclized products | Oxidative radical ring-opening/cyclization of methylenecyclopropanes nih.gov |

Electrophilic and Nucleophilic Ring Opening Mechanisms

Cyclopropanes bearing electron-donating groups, such as an amine, can be activated towards electrophilic attack. Protonation or reaction with a Lewis acid can facilitate ring-opening to form a carbocationic intermediate. For non-activated cyclopropanes, strong Brønsted acids in solvents like hexafluoroisopropanol (HFIP) can enable ring-opening hydroarylation nih.gov. The regioselectivity of the ring opening is governed by the stability of the resulting carbocation. In this compound, electrophilic attack would likely lead to the formation of a carbocation at the most substituted carbon or the carbon that can be stabilized by the adjacent cyclopropyl group.

Conversely, cyclopropanes with electron-accepting groups are susceptible to nucleophilic ring-opening nih.govresearchgate.netsyr.edu. While this compound itself is not an electrophilic cyclopropane, derivatization of the amine to an electron-withdrawing group could render the cyclopropane ring susceptible to nucleophilic attack. The ring-opening of such activated cyclopropanes typically proceeds via an SN2 mechanism nih.gov. For non-activated cyclopropanes, nucleophilic ring-opening is generally difficult unless the nucleophile is very strong or the reaction is assisted by other factors researchgate.net. Internal Brønsted acid activation in cyclopropane hemimalonates has been shown to facilitate nucleophilic ring-opening without the need for an external Lewis acid catalyst nih.govacs.orgscilit.com.

| Reaction Type | Reagent | Key Intermediate | Controlling Factors |

| Electrophilic Ring Opening | Brønsted or Lewis Acid | Carbocation | Stability of the carbocation intermediate |

| Nucleophilic Ring Opening | Strong Nucleophile | SN2-like transition state | Presence of electron-withdrawing groups, steric hindrance |

Enzyme-Catalyzed Cyclopropane Ring Scission (e.g., Cytochrome P450)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of compounds, including drugs youtube.commdpi.comcreative-bioarray.comyoutube.comnih.gov. Cyclopropylamines are known to be mechanism-based inhibitors of CYP enzymes creative-bioarray.com. The inactivation mechanism is believed to involve the oxidation of the amine to a radical cation, followed by ring-opening of the cyclopropane ring to form a reactive species that covalently binds to the enzyme.

The metabolism of this compound by CYP enzymes would likely follow a similar pathway. The enzyme would catalyze the oxidation of the primary amine, leading to the formation of a radical cation. Subsequent cleavage of one of the cyclopropane rings would generate a reactive intermediate that could inactivate the enzyme. The presence of the methyl group and the second cyclopropane ring may influence the rate and regioselectivity of the ring scission, as well as the specific CYP isozymes involved in the metabolism. The six major CYP isozymes responsible for the metabolism of most drugs are CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP2E1 nih.gov.

Reactions Involving the Amine Functionality

The primary amine group in this compound is a versatile functional handle for further derivatization and functionalization fiveable.me.

Derivatization and Further Functionalization Strategies

The lone pair of electrons on the nitrogen atom makes the primary amine a good nucleophile, allowing it to participate in a wide range of reactions.

Acylation: Primary amines react readily with acyl halides, anhydrides, or esters to form amides organic-chemistry.orglibretexts.org. This is a common strategy for introducing various functional groups or for protecting the amine. The acylation of sterically hindered primary amines can sometimes be challenging, but suitable reagents and conditions can often be found youtube.comnih.govresearchgate.net. For this compound, acylation would proceed to give the corresponding N-acyl derivative.

Alkylation: Primary amines can be alkylated with alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium salts fiveable.melibretexts.org. A challenge with the alkylation of primary amines is controlling the degree of alkylation, as the product amines are often more nucleophilic than the starting amine libretexts.org. Selective monoalkylation can be achieved by using a large excess of the primary amine or through specific strategies like competitive deprotonation/protonation rsc.org. The steric hindrance of the bicyclopropyl group in this compound might favor monoalkylation to some extent acs.orgnih.govnih.gov.

| Reaction | Reagent | Product | Considerations |

| Acylation | Acyl halide, Anhydride | Amide | Steric hindrance may affect reaction rate. |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine, Quaternary Salt | Over-alkylation is a common side reaction. Steric hindrance can influence selectivity. |

Oxidative Transformations of the Amine Group

The amine group in cyclopropylamine (B47189) systems is susceptible to oxidative transformations that can trigger subsequent rearrangements and ring-opening reactions. One-electron oxidation of the nitrogen atom to form a radical cation is a key initial step in many of these processes. This radical cation can then undergo cleavage of the highly strained cyclopropane ring.

In studies of N-cyclopropylanilines, single-electron transfer (SET) oxidation leads to the formation of a nitrogen radical cation. This is followed by the irreversible ring-opening of the cyclopropyl group to yield a distonic radical cation. The driving force for this ring-opening is the release of approximately 28 kcal/mol of strain energy associated with the cyclopropane ring. This reactive intermediate can then engage in further reactions, such as trapping by molecular oxygen to form endoperoxide intermediates, which subsequently fragment to yield various products.

While direct oxidative studies on this compound are not extensively documented, it is plausible that it would follow a similar pathway. The initial oxidation of the primary amine would generate a radical cation, which could then induce the cleavage of one of the cyclopropyl rings. The presence of the second cyclopropyl ring and the methyl substituent would likely influence the stability of the resulting radical intermediates and the regioselectivity of the ring-opening.

Furthermore, oxidative radical ring-opening and cyclization reactions of cyclopropane derivatives have been extensively reviewed. These reactions often proceed via the formation of a radical intermediate through various oxidative methods, followed by ring-opening and subsequent intramolecular cyclization to form more complex cyclic systems. For instance, the oxidative ring opening of cyclopropylamines can lead to the formation of 1,2-dioxolanes researchgate.net.

Table 1: Oxidative Transformations of Cyclopropylamine Derivatives

| Starting Material | Reagents and Conditions | Key Intermediates | Major Products |

| N-Cyclopropylaniline | Photosensitizer, O2 | Nitrogen radical cation, Distonic radical cation, Endoperoxide | 3-Hydroxy-N-phenylpropanamide, Acetanilide |

| General Cyclopropylamines | Co(acac)2, O2 | Radical cations | 1,2-Dioxolanes researchgate.net |

| Methylenecyclopropanes | Oxidizing agent, Radical initiator | Cyclopropyl-substituted carbon radical, Alkyl radical | Fused cyclic systems |

Intramolecular Cyclizations and Rearrangement Pathways

The strained nature of bicyclopropyl systems provides a thermodynamic driving force for intramolecular cyclizations and rearrangements, leading to the formation of more stable, less strained ring systems.

One notable example of intramolecular cyclization involves the visible-light-mediated radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. This reaction proceeds through a ring-opening/cyclization cascade, initiated by a photocatalyst, to afford polycyclic benzazepine derivatives. While not a direct analogue of this compound, this demonstrates the propensity of cyclopropane-containing systems to undergo intramolecular cyclizations upon generation of a reactive intermediate.

Rearrangements of bicyclic systems are also well-documented. For instance, thermal rearrangements of bicyclopropylidene, a related system containing a double bond, lead to the formation of methylenespiropentane. Such rearrangements are driven by the release of ring strain. In the context of this compound, acid-catalyzed or thermally induced rearrangements could potentially occur, leading to ring expansion or the formation of isomeric structures. For example, rearrangements of cyclopropyl-substituted fluoroepoxides have been shown to proceed via carbocation intermediates, leading to 1,5-fluorine migration and ring-opening cas.cn.

Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are pericyclic reactions that can occur in appropriately substituted 1,5-diene systems. While this compound is a saturated system, derivatives with appropriately placed unsaturation could potentially undergo such concerted rearrangements, which proceed through a cyclic transition state. Vinylcyclopropane (B126155) and bicyclopropyl compounds have been studied as diene precursors in Diels-Alder reactions, where they undergo thermal rearrangements to form isomeric hexadienes researchgate.net.

Table 2: Examples of Intramolecular Cyclizations and Rearrangements

| Starting System | Reaction Type | Conditions | Key Transformation |

| α-Brominated amide-tethered alkylidenecyclopropanes | Radical cyclization | Visible light, Photocatalyst | Ring-opening/cyclization cascade to form polycyclic benzazepines |

| Bicyclopropylidene | Thermal rearrangement | 350 °C | Isomerization to methylenespiropentane orgsyn.org |

| Cyclopropyl-substituted fluoroepoxides | Acid-catalyzed rearrangement | Benzoic acid | 1,5-Fluorine migration and ring-opening cas.cn |

| Vinylcyclopropane/Bicyclopropyl | Thermal rearrangement | Heat | Isomerization to hexadienes for Diels-Alder reaction researchgate.net |

Influence of Substituents and Ring Strain on Reactivity

The reactivity of cyclopropylamine systems is profoundly influenced by the inherent ring strain of the three-membered ring and the electronic and steric effects of substituents.

Ring Strain: The high ring strain in cyclopropanes, estimated to be around 27.5 kcal/mol, is a major driving force for reactions that involve ring-opening, as this relieves the strain. In bicyclopropyl systems, the total strain energy is expected to be even higher, making these molecules particularly susceptible to reactions that lead to the cleavage of one or both rings. The strain energy in methyl-substituted cyclopropanes has been found to range from 117.0 to 146.1 kJ/mol (approximately 28 to 35 kcal/mol) nih.gov. This inherent instability makes cyclopropanes more reactive than their acyclic counterparts.

Substituent Effects: Substituents on the cyclopropyl ring can significantly modulate the reactivity of the molecule through both electronic and steric effects.

Electronic Effects: Electron-donating groups can stabilize adjacent carbocationic intermediates that may form during ring-opening reactions, thereby facilitating such processes. Conversely, electron-withdrawing groups can destabilize such intermediates, potentially retarding the reaction rate or favoring alternative mechanistic pathways. For instance, in the ring-opening of electrophilic cyclopropanes, both electron-donating and electron-withdrawing substituents on an aryl group at the 2-position were found to enhance the reactivity, leading to a parabolic Hammett relationship nih.govresearchgate.net. The methyl group in this compound is an electron-donating group, which would be expected to stabilize any positive charge that develops on the adjacent cyclopropyl carbon during a reaction, thus potentially increasing the rate of ring-opening reactions that proceed through a carbocationic intermediate.

Steric Effects: The steric bulk of substituents can influence the approach of reagents and the conformation of transition states. In the case of this compound, the methyl group can introduce steric hindrance that may influence the stereochemical outcome of reactions. The interplay between ring strain and steric strain in highly substituted cyclopropanes has been a subject of computational studies, which have shown that the strain energy is a combination of the inherent ring strain and the Pitzer strain arising from non-valence interactions nih.gov.

The combination of high ring strain and the electronic influence of the methyl group in this compound makes it a substrate primed for a variety of chemical transformations. The release of strain provides a powerful thermodynamic driving force, while the substituent can fine-tune the reaction pathways and rates.

Table 3: Factors Influencing Reactivity of Cyclopropylamine Systems

| Factor | Description | Effect on Reactivity of this compound |

| Ring Strain | High inherent energy due to distorted bond angles (approx. 27.5 kcal/mol per ring). | Provides a strong thermodynamic driving force for ring-opening reactions to relieve strain. |

| Electronic Effect of Methyl Group | Electron-donating inductive effect. | Can stabilize adjacent carbocationic intermediates, potentially accelerating ring-opening reactions. |

| Steric Effect of Methyl Group | Introduces steric bulk on one of the cyclopropyl rings. | May influence the regioselectivity and stereoselectivity of reactions by directing the approach of reagents. |

Stereochemical Aspects of Bis Cyclopropylamine Structures

Absolute and Relative Stereochemistry in Multi-Ring Systems

The structure of 2-(2-methylcyclopropyl)cyclopropan-1-amine features three stereocenters: C1 and C2 of the aminocyclopropane ring, and C2 of the methylcyclopropane (B1196493) ring. This gives rise to a total of 2³ = 8 possible stereoisomers. The relative stereochemistry describes the spatial arrangement of substituents on the same ring, designated as cis or trans. The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, denoted as (R) or (S).

For the 2-methylcyclopropyl group, the relationship between the methyl group and the point of attachment to the other cyclopropyl (B3062369) ring can be either cis or trans. Similarly, on the aminocyclopropane ring, the amino group and the 2-methylcyclopropyl group can be in a cis or trans relationship. This results in four possible diastereomers, each existing as a pair of enantiomers.

The combination of these stereochemical features leads to the following possible diastereomeric configurations:

(cis, cis)

(cis, trans)

(trans, cis)

(trans, trans)

Each of these diastereomers is chiral and therefore has a non-superimposable mirror image, its enantiomer. For example, for 1,2-dimethylcyclopropane, cis and trans isomers exist, with the trans isomer being chiral and existing as a pair of enantiomers, while the cis isomer is a meso compound due to a plane of symmetry. youtube.com In the case of this compound, the lack of such symmetry in all diastereomers results in each being chiral.

Diastereomeric and Enantiomeric Forms: Isolation and Characterization

The separation of the different stereoisomers of this compound is a significant challenge. Diastereomers have different physical properties (e.g., boiling points, melting points, solubility), which allows for their separation by conventional techniques such as fractional distillation or chromatography. High-performance liquid chromatography (HPLC) on silica (B1680970) gel is a common method for separating diastereomers of chiral compounds. nih.gov The separation of diastereomeric amides, for example, has been successfully achieved using this technique. nih.gov

Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation more complex. The resolution of enantiomers typically involves one of three main strategies:

Chiral Derivatization: The racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by conventional methods. The original enantiomers are subsequently recovered by removing the chiral auxiliary.

Chiral Chromatography: The enantiomers are separated on a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times. Polysaccharide-based CSPs are widely used for the separation of a broad range of enantiomers. mdpi.com

Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For instance, lipase-catalyzed acylation has been used for the resolution of cyclopropylamine (B47189) derivatives. researchgate.net

The characterization of the isolated stereoisomers involves various spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative stereochemistry by analyzing the spatial proximity of different protons. researchgate.net The absolute configuration of enantiomers is often determined by X-ray crystallography of a single crystal of the pure enantiomer or a diastereomeric derivative. nih.gov

Conformational Analysis of Cyclopropylamine Derivatives

The conformational preferences of cyclopropylamine derivatives are governed by a combination of steric and electronic effects. The rigid triangular structure of the cyclopropane (B1198618) ring significantly limits conformational freedom. The substituents on the ring can adopt different spatial arrangements, leading to various conformers.

In substituted cyclopropanes, the molecule often adopts a conformation that minimizes steric hindrance between bulky substituents. For cyclopropane rings bearing π-acceptor substituents, a bisected conformation is generally favored. nih.gov This arrangement allows for maximum overlap between the Walsh orbitals of the cyclopropane ring and the π-system of the substituent, leading to a stabilizing electronic interaction. nih.gov

For this compound, the rotation around the C-C bond connecting the two cyclopropyl rings is a key conformational variable. The preferred conformation will be the one that minimizes steric repulsion between the substituents on the two rings while maximizing any stabilizing electronic interactions. Computational methods, such as density functional theory (DFT), are valuable tools for investigating the relative energies of different conformations and predicting the most stable geometries. nih.gov

| Conformer | Dihedral Angle (N-C1-C2-C(methyl)) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0 (most stable) |

| Gauche | ~60° | Higher |

| Eclipsed | ~0° | Highest (least stable) |

Note: This is a generalized representation. Actual values for this compound would require specific computational studies.

Stereoelectronic Effects and Application of Frontier Orbital Theory

Stereoelectronic effects are interactions between electron orbitals that depend on the three-dimensional arrangement of a molecule. msu.ruwikipedia.org These effects play a crucial role in determining the conformation, stability, and reactivity of cyclopropylamine derivatives. The cyclopropane ring possesses unique electronic properties due to its strained "bent" or "banana" bonds, which have significant p-character. wikipedia.org These orbitals, known as Walsh orbitals, can act as electron donors in hyperconjugative interactions. wikipedia.org

In cyclopropylamines, a key stereoelectronic interaction involves the donation of electron density from the nitrogen lone pair (nN) into an antibonding orbital (σ) of an adjacent C-C bond. This nN → σC-C interaction is a form of negative hyperconjugation and is most effective when the lone pair orbital and the antibonding orbital are anti-periplanar. This interaction can influence the conformation around the C-N bond and the basicity of the amine.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the HOMO is typically associated with the nitrogen lone pair, making the amine a nucleophile. The energy and spatial distribution of the HOMO and LUMO can be influenced by the stereochemistry of the molecule.

The interaction of the Walsh orbitals of the cyclopropane ring with the nitrogen lone pair can raise the energy of the HOMO, thereby increasing the nucleophilicity of the amine. Substituent effects on the frontier orbitals can be analyzed to predict how changes in the molecular structure will affect its reactivity. rsc.org For instance, the relative orientation of the methyl group and the amino group can influence the energy levels of the frontier orbitals through stereoelectronic interactions.

| Orbital Interaction | Description | Consequence |

| nN → σ*C-C | Donation from nitrogen lone pair to adjacent C-C antibonding orbital | Influences C-N bond rotation and amine basicity |

| Walsh Orbitals - nN | Interaction between cyclopropane "bent" bonds and nitrogen lone pair | Affects HOMO energy and nucleophilicity |

Theoretical and Computational Studies of Cyclopropylamine Systems

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations are fundamental tools for investigating molecules at the electronic level. aps.org Methods like Density Functional Theory (DFT) offer a balance of computational cost and accuracy, making them widely used for studying the structure and reactivity of complex organic molecules, including those with strained ring systems. researchgate.netnih.gov

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. scm.com For 2-(2-Methylcyclopropyl)cyclopropan-1-amine, DFT calculations, for instance using the B3LYP functional with a 6-31+G(d,p) basis set, can predict key structural parameters. sciforum.net These calculations would account for the strained nature of the two cyclopropane (B1198618) rings and the steric influence of the methyl and amine substituents.

The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. The relative orientation of the 2-methylcyclopropyl and the 1-aminocyclopropyl rings is a key structural feature. Energetic analysis of the various possible stereoisomers (e.g., different cis/trans arrangements of the substituents on the rings) allows for the prediction of the most stable isomer. libretexts.org

Table 1: Predicted Geometric Parameters for the Most Stable Isomer of this compound from DFT Calculations Note: These are hypothetical values based on typical parameters for cyclopropyl (B3062369) systems.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (ring 1) | Average C-C bond length in the amine-substituted ring | ~1.51 Å |

| C-C (ring 2) | Average C-C bond length in the methyl-substituted ring | ~1.51 Å |

| C-N | Carbon-Nitrogen bond length | ~1.46 Å |

| C-C (inter-ring) | Bond length connecting the two cyclopropyl rings | ~1.50 Å |

| ∠C-C-C (ring 1) | Average internal bond angle in the amine-substituted ring | ~60° |

| ∠C-C-C (ring 2) | Average internal bond angle in the methyl-substituted ring | ~60° |

| ∠C-C-N | Angle of the amine substituent relative to the ring | ~118° |

Cyclopropylamine (B47189) derivatives can undergo a variety of reactions, often involving the cleavage of a C-C bond in the strained ring. acs.org Quantum chemical calculations are invaluable for elucidating the mechanisms of these reactions by identifying and characterizing the transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of the reaction. rsc.org

For this compound, a potential reaction pathway is the radical-mediated ring opening. chemrxiv.org Computational methods can model this process by locating the transition state structure for the initial C-C bond cleavage. The energy difference between the ground state molecule and the transition state defines the activation energy (Ea), a critical parameter for predicting reaction rates. By comparing the activation energies for different potential reaction pathways, chemists can predict which reaction is most likely to occur.

Table 2: Hypothetical Activation Energies for Competing Reaction Pathways Note: These values are illustrative for demonstrating the application of transition state analysis.

| Reaction Pathway | Description | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | Cleavage of the C-C bond adjacent to the amine group | 25 |

| Pathway B | Cleavage of the C-C bond opposite the amine group | 35 |

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum chemical calculations provide a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "computational microscope" to observe molecular behavior on a timescale from picoseconds to microseconds. mdpi.commdpi.com

For this compound, MD simulations can be used to explore its conformational landscape. nih.gov The molecule possesses flexibility, primarily through the rotation around the single bond connecting the two cyclopropane rings and the orientation of the amine and methyl groups. MD simulations can reveal the preferred conformations in a given environment (e.g., in a solvent like water) and the frequency of transitions between different conformational states. This analysis is crucial for understanding how the molecule's shape fluctuates, which can impact its reactivity and ability to bind to other molecules. chemistrysteps.com

Table 3: Dynamic Properties Accessible from MD Simulations

| Property | Description | Insights Gained |

|---|---|---|

| Dihedral Angle Distribution | The probability of finding a specific torsional angle between the two rings. | Identifies the most populated (stable) relative orientations of the rings. |

| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of each atom from its average position. | Highlights the most flexible regions of the molecule. |

In Silico Modeling of Molecular Interactions and Binding

In silico modeling encompasses a range of computational techniques used to study how a molecule might interact with a biological target, such as a protein or enzyme. nih.govrug.nl These methods are central to modern drug discovery. Given that the cyclopropylamine moiety is a key component in several bioactive compounds, including enzyme inhibitors, understanding its binding behavior is of great interest. longdom.orgacs.org

Molecular docking is a prominent in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net A hypothetical docking study of this compound into the active site of an enzyme like monoamine oxidase (MAO) could be performed. Such a simulation would predict the binding pose and estimate the binding affinity. The results would highlight key molecular interactions, such as hydrogen bonds formed by the amine group with amino acid residues in the active site, and hydrophobic interactions involving the methyl group and the cyclopropyl rings. This information is critical for predicting the molecule's potential biological activity.

Table 4: Predicted Interactions from a Hypothetical Molecular Docking Study

| Interaction Type | Interacting Group on Ligand | Interacting Residue in Receptor | Predicted Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Amine (-NH2) | Aspartate (Asp) | -4.5 |

| Hydrophobic | Methyl Group (-CH3) | Leucine (Leu) | -2.0 |

| Hydrophobic | Cyclopropyl Rings | Phenylalanine (Phe) | -3.0 |

| Total Binding Affinity | | | -9.5 |

Advanced Synthetic Applications and Derivatives

Utilization as Versatile Building Blocks in Complex Molecule Synthesis

The cyclopropylamine (B47189) moiety is a prevalent feature in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. chemrxiv.org The strained nature of the cyclopropane (B1198618) ring and the nucleophilic amino group provide a unique combination of chemical reactivity and structural rigidity, making cyclopropylamines valuable intermediates in organic synthesis. The 2-(2-methylcyclopropyl)cyclopropan-1-amine structure, as a more complex derivative, offers multiple reaction sites for constructing intricate molecular architectures.

The synthesis of the core bicyclopropylamine skeleton can be achieved through multi-step sequences. A relevant example is the synthesis of the closely related 2-cyclopropylcyclopropanamine, which provides a blueprint for accessing this class of compounds. The process involves the rhodium(II)-catalyzed cyclopropanation of ethenylcyclopropane with ethyl diazoacetate to form ethyl 2-cyclopropylcyclopropanecarboxylate. Subsequent hydrolysis of the ester to the corresponding carboxylic acid, followed by a Curtius degradation, yields the target amine as a mixture of cis- and trans-isomers. researchgate.net

Table 1: Synthetic Approach to a 2-Cyclopropylcyclopropanamine Scaffold

| Step | Reaction | Reagents | Outcome | Reference |

|---|---|---|---|---|

| 1 | Cyclopropanation | Ethenylcyclopropane, Ethyl diazoacetate, Rh₂(OAc)₄ | Ethyl 2-cyclopropylcyclopropanecarboxylate | researchgate.net |

| 2 | Hydrolysis | Base or Acid | 2-Cyclopropylcyclopropanecarboxylic acid | researchgate.net |

| 3 | Curtius Degradation | Diphenylphosphoryl azide (DPPA), t-BuOH; then HCl | 2-Cyclopropylcyclopropanamine (cis/trans mixture) | researchgate.net |

This synthetic versatility establishes compounds like this compound as valuable building blocks. The primary amine can undergo a wide range of transformations (e.g., acylation, alkylation, reductive amination), while the bicyclopropyl core provides a rigid framework, allowing for the controlled, three-dimensional elaboration of molecular structure. General methods for synthesizing trans-2-substituted cyclopropylamines with high diastereoselectivity from readily available α-chloroaldehydes have also been developed, further expanding the toolkit for creating such building blocks. chemrxiv.orgresearchgate.net

Scaffold Diversity and Analogue Generation for Research Applications

Scaffold diversity is a critical element in medicinal chemistry and chemical biology, as it allows for the thorough exploration of chemical space to identify novel bioactive molecules. mdpi.com The this compound framework is an excellent starting point for generating diverse libraries of analogues due to its multiple points for modification and inherent stereoisomerism.

Key diversification strategies include:

Amine Functionalization : The primary amine is the most accessible functional group for derivatization. It can be readily converted into a wide range of amides, sulfonamides, ureas, and secondary or tertiary amines, allowing for the systematic modification of physicochemical properties such as polarity, hydrogen bonding capacity, and basicity.

Stereochemical Variation : The molecule possesses multiple stereocenters, leading to the existence of several diastereomers and enantiomers. The synthesis of related structures often results in mixtures of cis- and trans-diastereomers, which can be separated and evaluated independently. researchgate.net This stereochemical diversity can have a profound impact on biological activity by altering how the molecule fits into a protein binding site.

Ring Substitution : Although more synthetically challenging, modifications to the cyclopropane rings, such as the introduction of additional substituents, can further expand molecular diversity.

The generation of analogues from cyclopropane-containing scaffolds is a common strategy in drug discovery. For example, new fluorinated cyclopropylmethylamine derivatives have been designed and synthesized by constructing the cyclopropane ring via transition metal-catalyzed cycloaddition, leading to compounds with altered electronic and metabolic properties. nih.gov The use of biocatalysis to produce chiral cyclopropane building blocks with functional handles, such as boronate esters, further enables rapid diversification through reactions like Suzuki-Miyaura coupling. nih.gov

Table 2: Potential Points of Diversification on the this compound Scaffold

| Position | Type of Modification | Potential Functional Groups | Purpose |

|---|---|---|---|

| Amine Group | Acylation, Alkylation, Sulfonylation, Reductive Amination | Amides, Secondary/Tertiary Amines, Sulfonamides | Modulate solubility, polarity, H-bonding, target interactions |

| Methyl Group | Replacement/Modification | Other alkyl groups, halogens, functionalized chains | Probe steric and electronic requirements of binding pockets |

| Cyclopropane Rings | Stereochemistry (cis/trans) | Separation of diastereomers | Explore optimal 3D geometry for biological activity |

This ability to systematically generate a wide range of analogues makes the this compound scaffold a powerful tool for structure-activity relationship (SAR) studies and the discovery of new chemical probes and therapeutic leads.

Integration into Peptidomimetics and Conformationally Restricted Systems

A major challenge in peptide-based drug design is overcoming poor metabolic stability and low bioavailability, often due to proteolytic degradation and high conformational flexibility. Incorporating rigid structural elements is a proven strategy to address these issues. The cyclopropane ring is an exceptionally useful fragment for creating conformationally restricted systems. acs.org Its rigid, three-dimensional structure can act as a bioisostere for other chemical groups, such as double bonds or phenyl rings, while locking the molecule into a more defined shape.

The this compound structure is well-suited for integration into peptidomimetics for several reasons:

Conformational Rigidity : The bicyclopropyl backbone severely restricts bond rotation compared to a flexible aliphatic chain. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. acs.org

Defined Spatial Vectoring : The amine and the methyl group are held in a specific three-dimensional arrangement by the rigid scaffold. This allows for the precise positioning of key pharmacophoric features to optimize interactions with a receptor.

Peptide Backbone Mimicry : The amine group allows the scaffold to be incorporated into peptide sequences as a constrained amino acid analogue, replacing a portion of the natural peptide backbone to prevent cleavage by proteases. acs.org

By serving as a dipeptide isostere, this scaffold can mimic the turn or extended conformations of a peptide chain while protecting it from enzymatic degradation. The unique conformational constraints imposed by the adjacent cyclopropane rings make this compound and its derivatives valuable tools for designing novel peptidomimetics with enhanced stability and potentially improved biological activity. acs.org

Future Research Directions and Emerging Paradigms

Development of Novel Stereoselective Synthetic Methodologies for Bis-Cyclopropylamines

The synthesis of bis-cyclopropylamines with precise control over stereochemistry remains a significant challenge. While methods for the synthesis of substituted cyclopropylamines have advanced considerably, the stereocontrolled construction of molecules containing two adjacent cyclopropyl (B3062369) rings, such as 2-(2-Methylcyclopropyl)cyclopropan-1-amine, requires the development of novel and highly selective synthetic strategies.

Recent advances in the diastereoselective synthesis of trans-2-substituted cyclopropylamines from readily available α-chloroaldehydes offer a potential starting point. chemrxiv.orgorganic-chemistry.orgchemrxiv.org This method proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure. chemrxiv.orgorganic-chemistry.orgchemrxiv.org The diastereoselectivity of this process can be controlled by the addition of polar aprotic cosolvents, which inhibit the cis/trans-isomerization of the cyclopropylamine (B47189) product in the presence of zinc halide salts. chemrxiv.orgorganic-chemistry.orgchemrxiv.org The adaptation of this and similar methodologies to create the bis-cyclopropyl structure with high stereocontrol is a key area for future investigation.

Furthermore, titanocene-catalyzed diastereoselective cyclopropanation methods that directly convert carboxylic acid derivatives and terminal olefins into cyclopropylamines present another promising avenue. mdpi.com The broad substrate scope and functional group tolerance of these reactions could be exploited for the synthesis of complex bis-cyclopropylamine structures. mdpi.com

Key areas for future development in the stereoselective synthesis of bis-cyclopropylamines include:

Tandem Cyclopropanation Reactions: Designing catalytic systems that can mediate sequential or tandem cyclopropanation reactions to build the bis-cyclopropyl scaffold in a single, stereocontrolled operation.

Substrate-Controlled Diastereoselection: Exploring how the stereochemistry of a pre-existing cyclopropylmethyl group can direct the stereochemical outcome of a second cyclopropanation reaction.

Novel Catalytic Systems: Developing new chiral catalysts, potentially based on earth-abundant metals, that can effectively control the absolute and relative stereochemistry of the bis-cyclopropylamine products.

A comparative overview of potential starting points for these novel methodologies is presented in the table below.

| Method | Key Features | Potential for Bis-Cyclopropylamine Synthesis |

| From α-Chloroaldehydes | High diastereoselectivity for trans-2-substituted cyclopropylamines; proceeds via a zinc homoenolate intermediate. chemrxiv.orgorganic-chemistry.orgchemrxiv.org | Could be adapted for the synthesis of a cyclopropyl-substituted α-chloroaldehyde to introduce the second cyclopropane (B1198618) ring. |

| Titanocene-Catalyzed Cyclopropanation | Direct conversion of carboxylic acid derivatives and terminal olefins; broad substrate scope and functional group tolerance. mdpi.com | A cyclopropyl-containing carboxylic acid derivative could serve as a substrate for the introduction of the second cyclopropane ring. |

| Kulinkovich-Szymoniak Reaction | A cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents to form primary cyclopropylamines. organic-chemistry.org | A nitrile containing a cyclopropyl group could potentially be a substrate for forming the second cyclopropylamine ring. |

| Metal-Catalyzed Desymmetrization | The desymmetrization of cyclopropenes using metal catalysts offers a route to chiral cyclopropylamines. chemrxiv.org | A cyclopropene (B1174273) bearing a cyclopropyl substituent could be a key intermediate for the enantioselective synthesis of bis-cyclopropylamines. |

Elucidation of Intricate Reaction Mechanisms at the Molecular Level

A deeper understanding of the reaction mechanisms governing the formation and reactivity of cyclopropylamines is crucial for the rational design of new synthetic methods and functional molecules. Computational studies, in conjunction with experimental investigations, will play a pivotal role in unraveling the intricate details of these transformations at the molecular level.

For instance, the mechanism of cyclopropanation of alkenes is known to be a concerted process, which explains the observed stereospecificity where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comyoutube.com Computational studies can provide detailed energy profiles of the transition states involved, helping to rationalize the observed selectivity and guide the design of more efficient catalysts. researchgate.net

Future mechanistic studies will likely focus on:

Transition State Analysis: Using high-level computational methods to model the transition states of key bond-forming and bond-breaking steps in the synthesis of bis-cyclopropylamines. This will provide insights into the origins of stereoselectivity and help in the design of catalysts that favor the formation of a desired stereoisomer.

Role of Catalysts and Additives: Investigating the precise role of metal catalysts, ligands, and additives in influencing reaction pathways and selectivities. For example, understanding how Lewis acids facilitate ring contraction in the synthesis of primary cyclopropylamines from nitriles can lead to the development of more effective protocols. organic-chemistry.org

Ring-Opening and Rearrangement Pathways: Cyclopropylamines can undergo a variety of ring-opening and rearrangement reactions due to the inherent strain of the three-membered ring. longdom.orgacs.org Mechanistic studies will continue to explore the factors that control these transformations, enabling their exploitation for the synthesis of diverse molecular scaffolds. acs.org Computational studies on the gas-phase pyrolysis of cyclopropylamine have already provided insights into various decomposition pathways. researchgate.net

Rational Design of Cyclopropylamine-Based Probes for Biological Systems

The unique structural and electronic properties of the cyclopropylamine motif make it an attractive scaffold for the design of molecular probes to investigate biological systems. The rigidity of the cyclopropane ring can be used to control the conformation of a molecule, while the amine group provides a handle for further functionalization.

The development of cyclopropylamine-containing compounds as inhibitors of enzymes such as Lysine Specific Demethylase 1 (LSD1) highlights their potential in medicinal chemistry. nih.govrsc.org Building on this, future research will focus on the rational design of cyclopropylamine-based probes for various biological applications, including:

Fluorescent Probes: The incorporation of fluorophores into cyclopropylamine scaffolds can lead to the development of probes for biological imaging. nih.govrsc.orgmdpi.comrsc.orgnih.govpatsnap.com The design of such probes will involve careful consideration of the photophysical properties of the fluorophore and the biological target of interest.

Photoaffinity Probes: The introduction of photoreactive groups, such as diazirines, onto a cyclopropylamine backbone can enable the identification of protein targets through photoaffinity labeling. frontiersin.orgnih.gov

Activity-Based Probes: Designing cyclopropylamine derivatives that can covalently bind to the active site of specific enzymes will allow for their activity to be monitored in complex biological systems. frontiersin.orgnih.gov

The design of these probes will be guided by computational modeling and a deep understanding of the structure-activity relationships of cyclopropylamine-containing molecules.

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probes | Covalent attachment of a fluorescent dye to the cyclopropylamine scaffold, ensuring that the biological activity is retained and the fluorescence properties are suitable for imaging. nih.govrsc.orgmdpi.comrsc.orgnih.govpatsnap.com | Real-time visualization of the distribution and dynamics of the probe and its biological target within living cells. nih.gov |

| Photoaffinity Probes | Incorporation of a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne for click chemistry) onto the cyclopropylamine structure. frontiersin.orgnih.gov | Covalent cross-linking to the biological target upon photoactivation, followed by enrichment and identification of the target protein by mass spectrometry. frontiersin.orgnih.gov |

| Activity-Based Probes | Design of a cyclopropylamine derivative with a reactive group that can form a covalent bond with a specific residue in the active site of the target enzyme. frontiersin.orgnih.gov | Quantifying the activity of a particular enzyme or enzyme family in a complex biological sample. frontiersin.org |

Exploration of New Chemical Space for Functional Cyclopropylamines

The exploration of new chemical space is a driving force in drug discovery and materials science. mit.edu For cyclopropylamines, this involves the synthesis of novel analogs with diverse substitution patterns and the functionalization of the bis-cyclopropylamine scaffold to create molecules with unique properties and functions.

Future efforts in this area will likely concentrate on:

Diversity-Oriented Synthesis: Employing synthetic strategies that allow for the rapid generation of libraries of diverse cyclopropylamine derivatives. This will enable the exploration of a wider range of chemical space and increase the chances of discovering molecules with desired biological or material properties. nih.gov

Late-Stage Functionalization: Developing methods for the selective functionalization of the bis-cyclopropylamine core at a late stage of the synthesis. This will allow for the rapid diversification of a common intermediate, providing access to a wide range of analogs for structure-activity relationship studies.

Bioisosteric Replacement: Utilizing the bis-cyclopropylamine scaffold as a bioisostere for other chemical groups in known bioactive molecules. The unique conformational properties of the bis-cyclopropyl motif could lead to improved pharmacological profiles.

Multivalent Scaffolds: The bis-cyclopropylamine structure could serve as a core for the development of multivalent scaffolds, where multiple copies of a ligand are attached to a central core. nih.govmdpi.com This can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

The synthesis of novel, non-natural spiro[2.3]hexane amino acids, which are conformationally restricted analogs of γ-aminobutyric acid, exemplifies the potential for creating new functional molecules based on cyclopropane-containing scaffolds. researchgate.net By pushing the boundaries of chemical synthesis and exploring novel molecular architectures, the field of cyclopropylamine chemistry is poised for exciting discoveries in the years to come.

Q & A

Q. What protocols mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress (e.g., amine conversion >98%) .

- DoE Optimization : Use factorial design (e.g., temperature, pressure, catalyst loading) to identify critical parameters (e.g., 5% Pd/C reduces byproducts by 70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.